
N~2~-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide is a complex organic compound with a unique structure that includes a methylcarbamoyl group, a nitrilo group, and a phenylalaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide typically involves multiple steps. One common method includes the reaction of phenylalanine derivatives with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Common reagents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
N~2~-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-Methylcarbamoyl azide: Similar in structure but differs in its reactivity and applications.
Phenylalanine derivatives: Share a common backbone but differ in functional groups attached.
Uniqueness
N~2~-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
105931-96-2 |
|---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-cyano-2-(methylcarbamoylamino)-N-phenylacetamide |
InChI |
InChI=1S/C11H12N4O2/c1-13-11(17)15-9(7-12)10(16)14-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,14,16)(H2,13,15,17) |
InChI Key |
RFDBXAWQWSBDNN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC(C#N)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


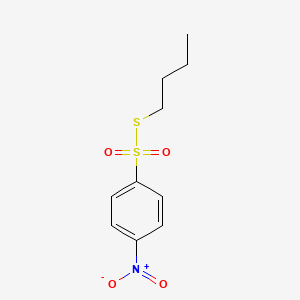
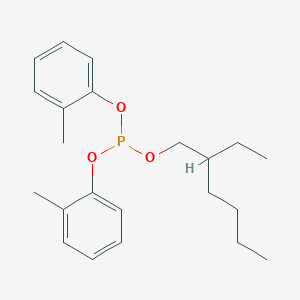
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
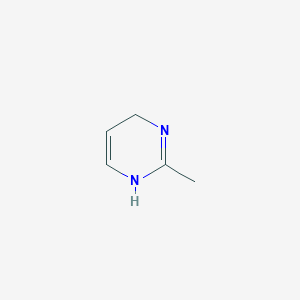
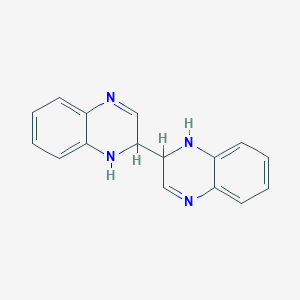
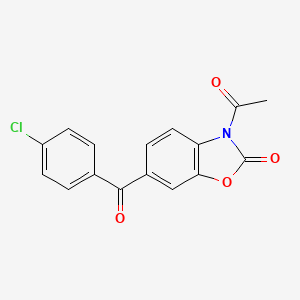
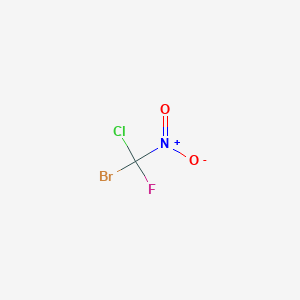
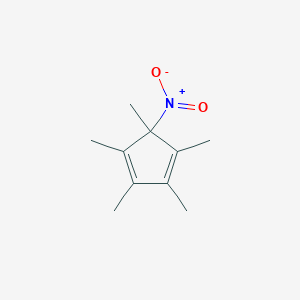
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
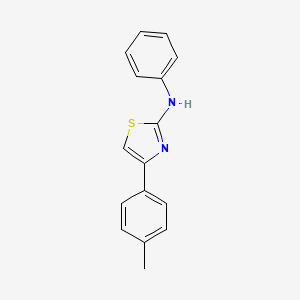
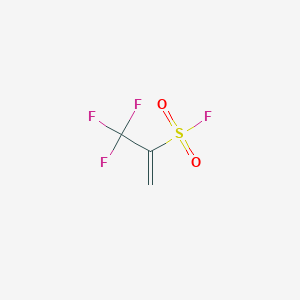
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
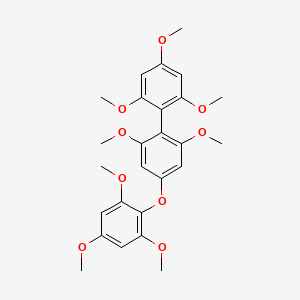
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
